1-(pyridin-3-yl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea
Description
N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea: is an organic compound that features a thiourea functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The structure consists of a pyridine ring and a tetrahydronaphthalene moiety connected through a thiourea linkage.
Properties
IUPAC Name |
1-pyridin-3-yl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c20-16(18-13-7-4-10-17-11-13)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-2,4-5,7-8,10-11,15H,3,6,9H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAOPGRTXZCXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=S)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea typically involves the reaction of 3-aminopyridine with 1,2,3,4-tetrahydro-1-naphthyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiourea group.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain proteases and kinases.
Medicine: The compound is explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. It is also studied for its ability to cross the blood-brain barrier, making it a candidate for neurological drug development.
Industry: In the material science industry, the compound is used in the synthesis of polymers and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism by which N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea exerts its effects involves binding to specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The thiourea group plays a crucial role in this binding through hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
- N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
- N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)guanidine
- N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)carbamate
Comparison:
- N-3-pyridinyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is unique due to the presence of the sulfur atom in the thiourea group, which can engage in different types of chemical interactions compared to oxygen or nitrogen in similar compounds.
- The thiourea derivative generally exhibits higher binding affinity to certain enzymes and receptors due to the additional hydrogen bonding capabilities of the sulfur atom.
- Compared to urea and guanidine derivatives, the thiourea compound may show different pharmacokinetic properties, such as better membrane permeability and metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
